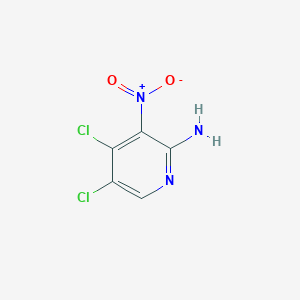









|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][N:3]=1.OS(O)(=O)=O.[N+:15]([O-])([OH:17])=[O:16].[OH-].[Na+]>>[NH2:1][C:2]1[C:7]([N+:15]([O-:17])=[O:16])=[C:6]([Cl:8])[C:5]([Cl:9])=[CH:4][N:3]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
0.275 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C(=C1)Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.79 g
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.186 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ice water
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 3 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled into an ice-bath
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 0° C. (ice-bath) for 7 min
|
|
Duration
|
7 min
|
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The yellow precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in vacuo over P2O5
|
|
Type
|
CUSTOM
|
|
Details
|
absorbed on silica gel
|
|
Type
|
WASH
|
|
Details
|
Elution with 2% ethyl acetate in dichloromethane
|


Reaction Time |
3 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=C1[N+](=O)[O-])Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.09 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |